molecular formula C18H12FN3O2S B2551646 6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081124-45-9

6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2551646
CAS No.: 1081124-45-9
M. Wt: 353.37
InChI Key: DNNTUEHKIDRHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H12FN3O2S and its molecular weight is 353.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing compounds within the quinoline and oxadiazole families, highlighting the broad spectrum of biodynamic activities these compounds possess. For example, Faldu et al. (2014) synthesized 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, demonstrating their in vitro antimicrobial activity against various bacteria and fungi, showcasing the compound's potential as potent therapeutic agents (Faldu et al., 2014).

Biological Evaluation

The biological activities of these compounds have been extensively evaluated. For instance, the antimicrobial and antitumor activities of fluoroquinolone derivatives have been studied, revealing that modifications to these compounds can enhance their biological efficacy. Guoqianga et al. (2012) explored the antitumor activity of fluoroquinolone C3-isostere derivatives, indicating that these compounds exhibit significant potency against Hep-3B cancer cell lines, offering insights into the therapeutic potential of these derivatives (Guoqianga, 2012).

Antiviral and Anticancer Activities

The antiviral and anticancer properties of these compounds have also been investigated, with some studies focusing on their efficacy against specific diseases. For example, the antiviral activity of fluorine-containing 4-arylaminoquinazolines against viruses like monkeypox, smallpox vaccine, and ectromelia virus has been examined, highlighting the potential of fluorinated quinazoline derivatives as active substances in new antiviral treatments (Lipunova et al., 2012).

Molecular Modeling and Enzyme Inhibition

Molecular modeling studies have been conducted to understand the interaction of these compounds with biological targets. Mirzazadeh et al. (2021) synthesized a series of quinoxalin-1,3,4-oxadiazole derivatives and evaluated them against enzymes such as human carbonic anhydrase and cholinesterase. These studies revealed that the synthesized compounds showed potent inhibitory activity, suggesting their applicability in treating conditions related to these enzymes (Mirzazadeh et al., 2021).

Properties

IUPAC Name

6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-25-12-5-2-10(3-6-12)17-21-18(24-22-17)14-9-20-15-7-4-11(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNTUEHKIDRHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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